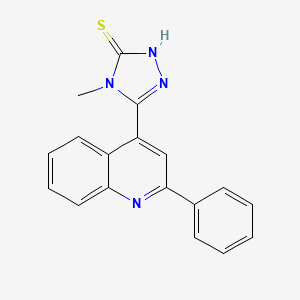

4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGGQIIUDMONRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired triazole-thiol compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group in 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine. This reaction is crucial for modifying the compound's properties and exploring its potential applications in synthesis and materials science.

Reduction Reactions

The quinoline ring can undergo reduction under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives. This process involves the use of hydrogen gas in the presence of a catalyst, such as palladium or platinum, to reduce the aromatic ring, potentially altering the compound's biological activity and solubility.

Substitution Reactions

The triazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives. These reactions are facilitated by the presence of a leaving group and a nucleophile, allowing for the introduction of various functional groups to modify the compound's properties.

Reaction Conditions and Mechanisms

The conditions under which these reactions occur can significantly influence their outcomes. For instance, the choice of solvent, temperature, and catalyst can affect the yield and purity of the products.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide or iodine, room temperature | Disulfides or sulfonic acids |

| Reduction | Hydrogen gas, palladium/platinum catalyst, elevated temperature | Tetrahydroquinoline derivatives |

| Substitution | Alkyl halides or acyl chlorides, base, solvent like DMF | N-alkyl or N-acyl triazoles |

Analytical Techniques for Characterization

To confirm the structure and purity of the synthesized compounds, various analytical techniques are employed:

-

Infrared Spectroscopy (IR): Useful for identifying functional groups based on their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure through proton and carbon signals.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns of the compounds.

Biological and Chemical Significance

The chemical reactions of this compound are significant not only for understanding its chemical properties but also for exploring its biological activities. Triazole derivatives are known for their antimicrobial and anticancer properties, making them valuable in medicinal chemistry research .

Future Perspectives

Future studies should focus on optimizing reaction conditions to improve yields and exploring the compound's potential in drug development and materials science. Additionally, investigating the compound's interactions with biological targets could reveal new avenues for therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits potent antimicrobial properties. The mechanism of action is believed to involve the inhibition of essential cellular components in bacteria and fungi.

Case Studies

A study demonstrated that derivatives of triazole compounds showed significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 4-methyl-5-(2-phenylquinolin-4-yl)-4H-triazole | E. coli | TBD |

| Similar triazole derivatives | S. aureus | 0.12 - 1.95 |

| Similar triazole derivatives | P. aeruginosa | TBD |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

The compound has also shown promise in anticancer applications. Its ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways and inhibition of key enzymes involved in cell proliferation.

Potential in Tuberculosis Treatment

Recent studies have explored the potential of quinoline-triazole hybrids, including this compound, as inhibitors of Mycobacterium tuberculosis. The following table summarizes findings from recent research:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5n | 12.5 | High efficacy against M. tuberculosis |

| 5g | 15 | Strong anti-tubercular effects |

| 5a | 125 | Lower activity |

These results indicate that modifications to the triazole structure can enhance activity against tuberculosis, making this class of compounds a focal point for further research.

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Flexibility: The triazole core tolerates diverse substituents (e.g., alkyl, aryl, heteroaryl) without losing stability. Ethyl/methyl groups at position 4 and quinoline/phenyl groups at position 5 are common .

- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -NH₂, -OCH₃) enhance antioxidant activity, as seen in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (IC₅₀ = 5.84 μg/mL in DPPH assays) . Electron-withdrawing groups (e.g., -NO₂, -CN) may reduce bioactivity but improve thermal stability .

Key Findings :

- Antioxidant Capacity: Thiol (-SH) and amino (-NH₂) groups significantly boost radical scavenging. For example, 4-amino-5-phenyl derivatives achieved IC₅₀ values comparable to ascorbic acid .

Biological Activity

The compound 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is . Its structural features include a triazole ring and a quinoline moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-methyl-5-(2-phenylquinolin-4-yl)-4H-triazole | E. coli | TBD |

| Similar triazole derivatives | S. aureus | 0.12 - 1.95 |

| Similar triazole derivatives | P. aeruginosa | TBD |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds bearing a triazole moiety can inhibit the proliferation of various cancer cell lines. For example, derivatives tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells showed promising cytotoxic effects . Notably, some synthesized compounds exhibited higher selectivity towards cancer cells compared to normal cells.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| IGR39 | 4-methyl derivative | TBD |

| MDA-MB-231 | Quinoline-triazole | TBD |

The mechanism underlying the biological activity of triazoles often involves the inhibition of essential enzymes or pathways within microbial or cancerous cells. For instance, some studies suggest that these compounds may inhibit DNA gyrase or other critical enzymes involved in nucleic acid synthesis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacteria and fungi. Results indicated that specific modifications in the triazole structure enhanced antibacterial potency significantly compared to parent compounds.

Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and tested against multiple cancer cell lines. The results highlighted that certain substitutions on the triazole ring led to increased cytotoxicity and selectivity towards malignant cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol, and how can experimental design optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 2-phenylquinoline core via Friedländer or Pfitzinger reactions, followed by triazole ring formation using cyclocondensation of thiosemicarbazides. Key steps include:

- Step 1 : Quinoline synthesis under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

- Step 2 : Thiolation of the triazole precursor using Lawesson’s reagent or P₂S₅.

- Optimization : Design experiments using fractional factorial methods to test variables (temperature, solvent, catalyst loading). Statistical tools like ANOVA can identify significant factors affecting yield .

- Reference Table :

| Reaction Step | Reagents/Conditions | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline core | H₂SO₄, 120°C, 6h | 60-75 | >90% |

| Triazole ring | NH₂NH₂·H₂O, EtOH reflux | 45-60 | 85-90% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole-thiol group and quinoline substitution. DMSO-d₆ is ideal for observing thiol proton exchange .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity assessment. Optimize mobile phase (MeCN:H₂O + 0.1% TFA) to resolve polar impurities .

Q. How does the thiol group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The thiol moiety enhances nucleophilicity, enabling disulfide bond formation or metal chelation. Test reactivity via:

- Thiol-disulfide exchange : React with Ellman’s reagent (DTNB) to quantify free -SH groups.

- Metal binding : Conduct UV-Vis titration with Cu²⁺ or Zn²⁺ to assess complexation (λ shifts at 300-400 nm) .

Advanced Research Questions

Q. What catalytic systems (e.g., Pd, Cu) are effective for functionalizing the quinoline-triazole scaffold, and how can mechanistic studies resolve contradictory reactivity data?

- Methodological Answer :

- Palladium Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at the quinoline C2 position. Monitor regioselectivity via in-situ IR .

- Contradiction Analysis : If competing pathways (e.g., C-H activation vs. cross-coupling) yield mixed products, employ kinetic isotope effects (KIE) or DFT calculations to identify dominant mechanisms .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and guide structural modifications?

- Methodological Answer :

- DFT : Calculate Fukui indices to map nucleophilic/electrophilic sites on the triazole-thiol group. Optimize geometry at B3LYP/6-311+G(d,p) level .

- Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize modifications at the quinoline C4 position for improved affinity .

Q. What strategies address low solubility in aqueous buffers during in vitro bioassays?

- Methodological Answer :

- Prodrug Design : Synthesize acetylated thiol derivatives (e.g., S-acetoxymethyl) to enhance solubility. Hydrolyze in situ using esterases .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes; characterize release kinetics via dialysis (PBS, pH 7.4) .

Q. How to resolve discrepancies in reported IC₅₀ values across cell-based assays?

- Methodological Answer :

- Experimental Controls : Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions, and assay duration.

- Data Normalization : Use Z-factor analysis to validate assay robustness. Apply mixed-effects models to account for inter-lab variability .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.